molecular formula C25H32ClN5O2 B2892967 N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922068-15-3

N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2892967
CAS No.: 922068-15-3
M. Wt: 470.01
InChI Key: PUVBCOCWXCUQJX-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32ClN5O2 and its molecular weight is 470.01. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

The compound's analogs, particularly those related to 8-hydroxyquinoline, have been investigated for their corrosion inhibition properties. A study demonstrated that these compounds, including N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide, effectively inhibit the corrosion of C22E steel in a hydrochloric acid solution. The study's findings highlight the potential of these compounds in corrosion protection applications, supported by electrochemical measurements and density functional theory (DFT) analysis (About et al., 2020).

Neurokinin-1 Receptor Antagonism

Research on compounds structurally related to N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has included the development of neurokinin-1 receptor antagonists. These antagonists are noted for their potential in clinical applications for conditions such as emesis and depression. One such compound demonstrated high affinity, oral activity, and effectiveness in pre-clinical tests relevant to these conditions (Harrison et al., 2001).

Anticonvulsant Activity

Further research into the compound's framework has led to the synthesis of hybrid molecules with anticonvulsant properties. These hybrids combine chemical fragments of known antiepileptic drugs, demonstrating broad-spectrum activity across several seizure models. This suggests a potential avenue for the development of new antiepileptic drugs with improved safety profiles (Kamiński et al., 2015).

Antihistaminic Agents

Compounds with structural similarities to this compound have been explored for their H1-antihistaminic activity. A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles exhibited significant antihistaminic activity, with certain derivatives showing potent in vivo activity. These findings highlight the potential of these compounds as lead structures for the development of new antihistaminic drugs (Iemura et al., 1986).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5O2/c1-29-11-13-31(14-12-29)23(19-5-8-22-20(15-19)9-10-30(22)2)17-28-25(33)24(32)27-16-18-3-6-21(26)7-4-18/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVBCOCWXCUQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.